Epichlorohydrin-d5 is the deuterated isotopologue of epichlorohydrin (ECH), a widely used organochlorine compound and a precursor for epoxy resins, synthetic glycerin, and various polymers. While chemically similar to its non-labeled counterpart, Epichlorohydrin-d5 possesses a stable isotopic label, making it an indispensable tool for applications requiring precise mass differentiation. Its primary procurement driver is its function as an internal standard in stable isotope dilution analysis (SIDA) for the accurate quantification of epichlorohydrin in complex matrices, such as environmental, food contact, and biological samples.
Substituting Epichlorohydrin-d5 with standard, non-deuterated epichlorohydrin is functionally impossible for its intended applications. The core value of this compound lies in its mass difference relative to the natural abundance form. In mass spectrometry-based quantitative methods, such as GC-MS or LC-MS, this mass shift allows it to be distinguished from the target analyte. Using unlabeled epichlorohydrin as an internal standard would make it indistinguishable from the analyte, leading to complete failure of the analytical method. Similarly, in mechanistic studies, the deuterium label acts as a tracer; replacing it with the unlabeled compound would render the experiment unable to track the molecule's fate.
Epichlorohydrin-d5 is essential as an internal standard for the accurate quantification of epichlorohydrin (ECH) in challenging samples like drinking water. In methods using isotope dilution gas chromatography-mass spectrometry (GC-MS), the mass difference between the analyte (ECH) and the standard (ECH-d5) allows for precise correction of matrix effects and variations in sample preparation and injection volume. Unlabeled standards, such as fluorobenzene, can be used but do not co-elute and may not behave identically to ECH during extraction and analysis, introducing potential inaccuracies that are overcome by using a stable isotope-labeled standard.
| Evidence Dimension | Analyte Quantification Principle |
| Target Compound Data | Co-elutes with analyte and is distinguished by a unique mass-to-charge (m/z) ratio, enabling precise correction for matrix and system variability. |
| Comparator Or Baseline | Non-isotopic internal standards (e.g., fluorobenzene): Have different retention times and chemical properties, leading to less accurate correction for analyte loss during sample processing. |
| Quantified Difference | The mass difference (5 Daltons) provides a distinct, non-interfering signal for the internal standard, which is the basis for the superior accuracy of the isotope dilution method. |
| Conditions | Isotope dilution gas chromatography-mass spectrometry (GC-MS) for trace-level analysis of epichlorohydrin in water samples. |
For regulatory compliance and quality control, using Epichlorohydrin-d5 ensures the highest accuracy and reproducibility in quantifying trace levels of epichlorohydrin contamination.
The use of deuterated compounds extends beyond analytical standards into fundamental process and metabolic research. Incorporating deuterium-labeled reagents like Epichlorohydrin-d5 allows researchers to trace reaction pathways and understand metabolic 'soft spots' in drug discovery. For example, using a deuterated precursor in a multi-component reaction can yield a deuterated product with no scrambling of the label. This allows for precise determination of reaction mechanisms and can be used to create drug analogs with potentially improved pharmacokinetic profiles due to the kinetic isotope effect—a capability impossible with unlabeled epichlorohydrin.
| Evidence Dimension | Mechanistic Information Gain |
| Target Compound Data | Allows for tracking of the molecular fragment through reaction steps or metabolic pathways via mass spectrometry or NMR, elucidating mechanisms. |
| Comparator Or Baseline | Unlabeled Epichlorohydrin: Provides no mechanism-distinguishing information, as all fragments are of natural isotopic abundance. |
| Quantified Difference | Enables differentiation between reaction pathways and identification of metabolites, which is otherwise not possible. |
| Conditions | Multi-component organic synthesis; in-vitro metabolic stability assays. |
For R&D in synthesis and drug discovery, this compound is a critical tool for process optimization and designing molecules with enhanced metabolic stability.
Used as an internal standard to quantify epichlorohydrin leaching from epoxy resin coatings in food and beverage cans, ensuring compliance with safety regulations where high accuracy at trace levels is mandatory.
Ideal for inclusion in certified reference materials and for daily use in environmental labs performing quantitative analysis of epichlorohydrin in drinking water, groundwater, and wastewater, as required by health and safety standards.
Serves as a tracer to study the absorption, distribution, metabolism, and excretion (ADME) of epichlorohydrin or related compounds, providing critical data for toxicology and occupational exposure assessments.
Employed as a starting material in the synthesis of polymers or specialty chemicals to track the incorporation and reactivity of the epichlorohydrin moiety, aiding in the optimization of manufacturing processes and understanding of side-product formation.
Flammable;Corrosive;Acute Toxic;Irritant;Health Hazard